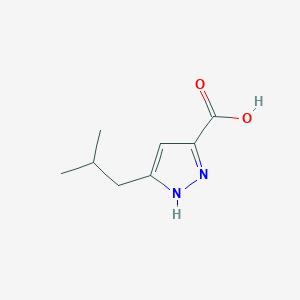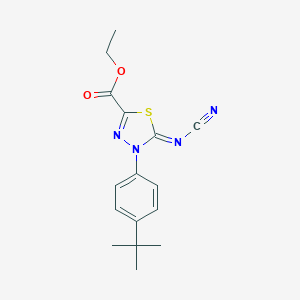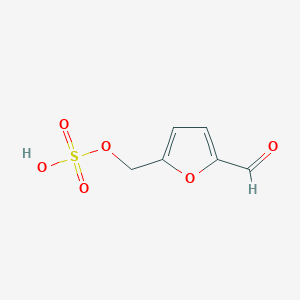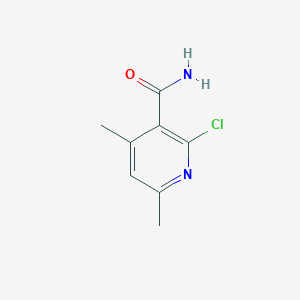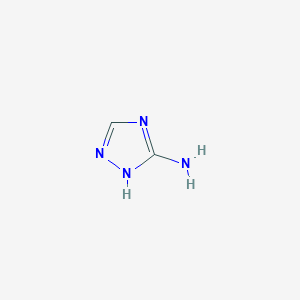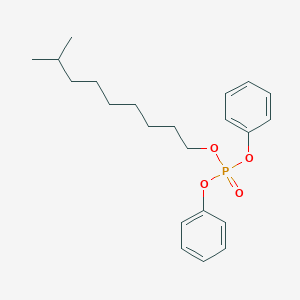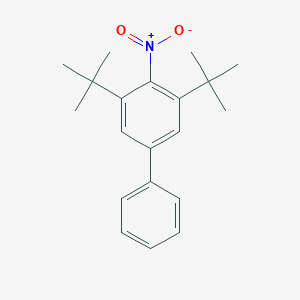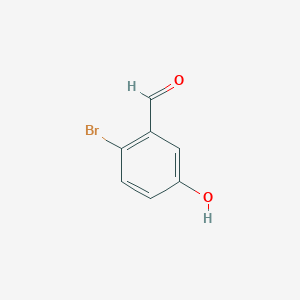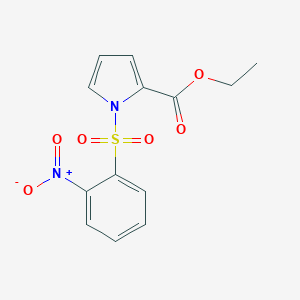
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound that has been widely used in scientific research applications. It is a derivative of pyrrole, which is a heterocyclic organic compound that contains a five-membered ring with one nitrogen atom. The compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester involves the inhibition of PKC activity. The compound binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This leads to a decrease in cellular signaling pathways that are regulated by PKC, such as cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to reduce the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a crucial role in the body's defense against infections. Additionally, 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester has been found to protect against oxidative stress-induced cell damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its potency as a PKC inhibitor. The compound has been found to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. Additionally, 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester is relatively stable and can be stored for long periods without degradation. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester has shown promising results in various scientific research applications. In the future, the compound could be further studied for its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the compound could be modified to improve its solubility and potency as a PKC inhibitor. Further research could also be conducted to explore the compound's potential as a fluorescent probe for the detection of PKC activity in vivo.
Synthesis Methods
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized using various methods. One of the most commonly used methods is the reaction of 1H-pyrrole-2-carboxylic acid with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester as a white solid.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester has been used in various scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cellular signaling. The compound has also been used as a fluorescent probe for the detection of PKC activity in cells. Additionally, 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester has been used as a substrate for the synthesis of various bioactive compounds.
properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)sulfonylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-2-21-13(16)11-7-5-9-14(11)22(19,20)12-8-4-3-6-10(12)15(17)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJYKJGNBSYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162074 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester | |
CAS RN |
142529-00-8 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142529008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



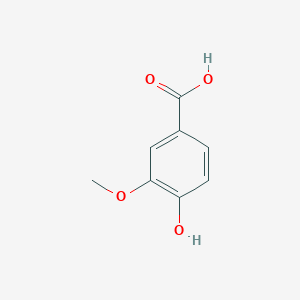
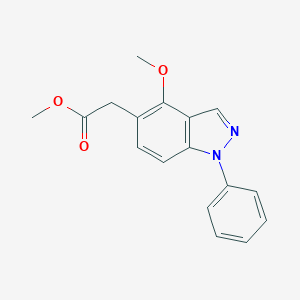
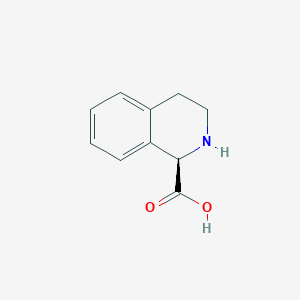
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
